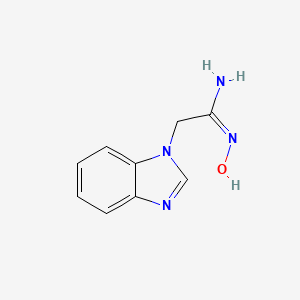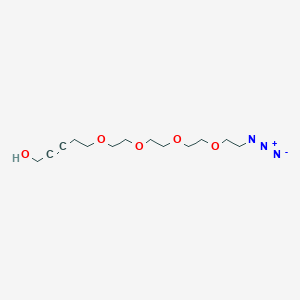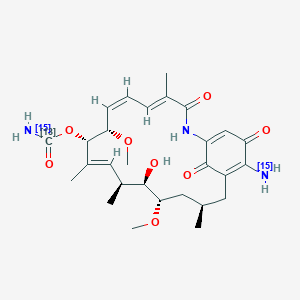
(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium is a nitrogen-containing compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. The presence of the 15N isotope makes it particularly valuable for studies involving nitrogen cycling and tracing in environmental and biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium typically involves the incorporation of the 15N isotope into the molecular structure. This can be achieved through the use of 15N-labeled precursors in the reaction. One common method involves the reaction of 15N-labeled hydroxylamine with a suitable carboxylic acid derivative under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of 15N-labeled starting materials is crucial for maintaining the isotopic integrity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the oxido group may be further oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert the oxido group to other nitrogen-containing functional groups.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen dioxide derivatives, while reduction can produce amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium is used as a tracer in nitrogen cycling studies. Its 15N isotope allows researchers to track nitrogen transformations in various chemical processes.
Biology: In biological research, the compound is employed in studies of nitrogen metabolism and enzyme activity. The 15N label helps in elucidating the pathways and mechanisms of nitrogen assimilation in organisms.
Medicine: In medicine, this compound is used in metabolic studies to understand nitrogen utilization in the human body. It can also be used in diagnostic imaging techniques.
Industry: In industrial applications, the compound is used in the production of nitrogen-labeled compounds for research and development purposes. It is also utilized in the synthesis of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium involves its interaction with nitrogen-processing enzymes and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the overall nitrogen metabolism. The 15N isotope provides a unique marker that allows for detailed studies of these interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
- (Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(14N)azanium
- (E)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium
- (Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)ammonium
Comparison: Compared to its 14N-labeled counterpart, (Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium offers enhanced capabilities for tracing and studying nitrogen-related processes due to the distinct isotopic signature of 15N. The (E)-isomer may exhibit different chemical reactivity and biological activity due to the spatial arrangement of its functional groups. The ammonium derivative may have different solubility and stability properties, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C3H7N3O4 |
|---|---|
Molekulargewicht |
151.09 g/mol |
IUPAC-Name |
(Z)-(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/i5+1,6+1 |
InChI-Schlüssel |
ZGNLFUXWZJGETL-PIOUSPAFSA-N |
Isomerische SMILES |
C(C(C(=O)O)N)/[15N+](=[15N]/O)/[O-] |
Kanonische SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)



![4-Amino-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidine](/img/structure/B13720947.png)



![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)
